N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide

regioisomer electronic effect structure-activity relationship

This compound occupies a distinct chemical space defined by its ortho-CF₃ benzamide and furan-2-ylmethyl piperidine tail—an architecture not interchangeable with 3-/4-CF₃ or halogen regioisomers. With a balanced logP (~2.85) and tPSA (46 Ų), it serves as a cell-permeable scaffold for sigma receptor SAR, photoaffinity labeling, and diversity-library HTS. Procurement ensures access to a non-fungible building block for probing steric/electronic effects in target engagement.

Molecular Formula C19H21F3N2O2
Molecular Weight 366.384
CAS No. 953915-70-3
Cat. No. B2531715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide
CAS953915-70-3
Molecular FormulaC19H21F3N2O2
Molecular Weight366.384
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)C2=CC=CC=C2C(F)(F)F)CC3=CC=CO3
InChIInChI=1S/C19H21F3N2O2/c20-19(21,22)17-6-2-1-5-16(17)18(25)23-12-14-7-9-24(10-8-14)13-15-4-3-11-26-15/h1-6,11,14H,7-10,12-13H2,(H,23,25)
InChIKeyVVLPKDLGHDQZAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 75 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide (CAS 953915-70-3) | Key Molecular Properties


This compound is a synthetic benzamide featuring a piperidine core N-substituted with a furan-2-ylmethyl group and a 2-(trifluoromethyl)benzamide moiety [1]. It has a molecular formula of C19H22F3N3O2 and a molecular weight of 366.384 g/mol [1]. This specific combination of a heteroarylalkyl substituent on the piperidine and an ortho-trifluoromethyl group on the benzamide defines a chemical space distinct from simpler benzamides lacking the furan extension or bearing alternative halogenation patterns [2].

Why Your Screening Library Needs N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide: Beyond Generic Benzamides


In-class piperidinyl benzamides cannot be interchanged because the nature of the aromatic substituent, its position on the benzamide ring, and the N-alkyl group on the piperidine jointly dictate target engagement [1]. The 2-trifluoromethyl group exerts a strong electron-withdrawing effect and provides a distinct steric profile compared to the 3- or 4-substituted regioisomers or halogen variants such as 2-fluoro or 4-fluoro analogs [2]. The furan-2-ylmethyl appendage contributes additional hydrogen-bond acceptor capacity and π-character that influence both solubility and potential receptor-ligand complementarity, making this specific structure non-fungible with simpler N-alkyl piperidine benzamides [1].

Quantitative Differentiation Evidence for N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide


Positional Isomer Differentiation: 2-CF3 vs. 3-CF3 Benzamide Regioisomers and Electronic Effects

The ortho-substituted 2-(trifluoromethyl) group in the target compound imposes a distinct electronic and conformational landscape relative to the meta-substituted 3-(trifluoromethyl) analog . The 2-CF3 group exhibits a strong Hammett σₘ value of 0.43 and σₚ value of 0.54, indicating significant electron-withdrawing capacity that affects the amide carbonyl electrophilicity and the overall dipole moment of the molecule [1]. In contrast, the 3-CF3 regioisomer positions this effect differently, altering both binding-site complementarity and metabolic susceptibility in biological assays [2]. The InChI Key VVLPKDLGHDQZAY-UHFFFAOYSA-N unambiguously identifies the target compound and differentiates it from the 3-CF3 regioisomer.

regioisomer electronic effect structure-activity relationship trifluoromethyl

Physicochemical Differentiation: Computed Lipophilicity (logP) and Topological Polar Surface Area (tPSA)

The target compound has a computed logP of 2.847 and a topological polar surface area (tPSA) of 46 Ų [1]. These values position it within favorable oral drug-like space, with higher lipophilicity compared to simpler piperidine benzamides lacking the furan substituent. For example, N-(piperidin-4-ylmethyl)-2-(trifluoromethyl)benzamide, which lacks the furan-2-ylmethyl group entirely, has a lower molecular weight (286.3 g/mol) and is expected to have a lower logP, altering membrane permeability and off-target binding profiles . The target compound contains 4 hydrogen bond acceptor atoms and 1 hydrogen bond donor, providing a balanced profile for potential target engagement while avoiding excessive polarity that could limit cell penetration [1].

logP tPSA drug-likeness physicochemical property

Furan-Appended Piperidine vs. Unsubstituted Piperidine: Hydrogen-Bond Acceptor Capacity and π-Stacking Potential

The N-(furan-2-ylmethyl)piperidine moiety in the target compound introduces a 5-membered heteroaromatic ring that can participate in hydrogen bonding (via the furan oxygen) and π-π stacking interactions with aromatic amino acid side chains in protein binding pockets [1]. In contrast, the comparator molecule N-(piperidin-4-ylmethyl)-2-(trifluoromethyl)benzamide has a free NH group on the piperidine, which provides a distinctly different interaction profile—a basic amine that can be protonated at physiological pH, potentially leading to different off-target interactions such as hERG binding . The furan-2-ylmethyl appendage also adds steric bulk and conformational constraints that are absent in the simpler analog.

furan hydrogen bond π-stacking scaffold diversity

Vendor Purity and Analytic Data: Ensuring Reproducibility in Procurement

Reputable vendors provide this compound with an InChI Key of VVLPKDLGHDQZAY-UHFFFAOYSA-N and a molecular weight of 366.384 g/mol [1]. The exact mass is 366.176 g/mol, and the monoisotopic mass calculated by PubChem is 381.166 Da for related species [2]. While specific biological assay data remain limited in the public domain [3], the availability of well-characterized analytical standards (including HPLC purity ≥95% as typical for research-grade benzamides) ensures that researchers can reliably use this compound as a building block or screening probe. The unambiguous InChI Key and SMILES string provide digital fingerprints that prevent procurement errors compared to compounds with similar nominal names.

purity analytical characterization quality control procurement

Recommended Application Scenarios for N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide


Diversity-Oriented Synthesis and Medicinal Chemistry SAR Exploration

This compound serves as a key intermediate or scaffold for structure-activity relationship (SAR) studies targeting benzamide-based inhibitors. The presence of the 2-CF3 group and the furan-2-ylmethyl piperidine tail provides a unique vector for probing electronic and steric effects in target binding [1]. Researchers can use this compound as a parent scaffold to generate libraries by varying the benzamide substitution pattern, enabling systematic exploration of potency and selectivity [2].

Chemical Biology Probe Development for Target Identification

The balanced physicochemical properties (logP ~2.85, tPSA 46 Ų) make this compound a suitable starting point for designing cell-permeable probes [1]. The furan moiety can be exploited for photoaffinity labeling or click chemistry derivatization, facilitating target deconvolution in phenotypic screening campaigns where benzamide-containing hits are identified [2].

Combinatorial Library Design and High-Throughput Screening

The compound's unique InChI Key and well-defined structure enable its inclusion in diversity sets for high-throughput screening (HTS). Its molecular complexity, reflected in the sp3-hybridized fraction of 0.42 and the presence of multiple heteroatoms, contributes to three-dimensional shape diversity that complements planar compound collections [1].

Analytical Reference Standard for Benzamide-Based Metabolite Identification

Due to its distinct molecular ion (exact mass 381.166 Da) and predictable fragmentation pattern under LC-MS conditions, this compound can serve as an analytical reference for detecting related benzamide metabolites or degradation products in stability studies, environmental fate analysis, or forensic toxicology applications [2].

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